molecular formula C27H29N3O3 B3555637 N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B3555637
M. Wt: 443.5 g/mol
InChI Key: ZJPQGSMOPYDKCM-BWAHOGKJSA-N
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Description

N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a furan ring, and a benzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylpiperidine Moiety: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 1-benzylpiperidine.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Coupling Reactions: The benzylpiperidine and furan intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Furanones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the furan ring and benzamide group contribute to its binding affinity and specificity. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide: shares structural similarities with other benzylpiperidine derivatives and furan-containing compounds.

    Benzylpiperidine Derivatives: These compounds are known for their activity on the central nervous system and are used in the development of drugs for neurological disorders.

    Furan-Containing Compounds: These compounds are studied for their diverse chemical reactivity and potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research in multiple scientific disciplines.

Properties

IUPAC Name

N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-20-12-13-24(33-20)18-25(29-26(31)22-10-6-3-7-11-22)27(32)28-23-14-16-30(17-15-23)19-21-8-4-2-5-9-21/h2-13,18,23H,14-17,19H2,1H3,(H,28,32)(H,29,31)/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPQGSMOPYDKCM-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)NC2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C(=O)NC2CCN(CC2)CC3=CC=CC=C3)\NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 2
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N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 3
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N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[(Z)-3-[(1-benzylpiperidin-4-yl)amino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

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